Tris(cyclopentadienyl)gadolinium
Overview
Description
Tris(cyclopentadienyl)gadolinium is an organometallic compound with the chemical formula Gd(C5H5)3. It is a colorless crystalline or powdery solid that is known for its unique properties and applications in various fields of science and industry . The compound consists of a gadolinium ion coordinated to three cyclopentadienyl ligands, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(cyclopentadienyl)gadolinium is typically prepared by reacting a gadolinium(III) compound, such as gadolinium(III) chloride, with cyclopentadiene in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants . The general reaction can be represented as follows:
GdCl3+3C5H6→Gd(C5H5)3+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization or sublimation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Tris(cyclopentadienyl)gadolinium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gadolinium(IV) complexes.
Reduction: It can be reduced to form gadolinium(II) complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a suitable solvent and under an inert atmosphere.
Major Products:
Oxidation: Gadolinium(IV) complexes.
Reduction: Gadolinium(II) complexes.
Substitution: Various substituted gadolinium complexes depending on the ligands used.
Scientific Research Applications
Tris(cyclopentadienyl)gadolinium has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris(cyclopentadienyl)gadolinium involves its interaction with molecular targets through coordination chemistry. The gadolinium ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. The cyclopentadienyl ligands provide a stable environment for the gadolinium ion, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Tris(cyclopentadienyl)gadolinium can be compared with other similar compounds, such as:
- Tris(cyclopentadienyl)lanthanum
- Tris(cyclopentadienyl)cerium
- Tris(cyclopentadienyl)neodymium
Uniqueness:
- Gadolinium: Known for its paramagnetic properties, making it useful in MRI applications.
- Lanthanum: Typically used in catalysis and materials science.
- Cerium: Known for its redox properties and used in catalysis and fuel cells.
- Neodymium: Used in the production of strong permanent magnets .
Properties
IUPAC Name |
cyclopenta-1,3-diene;gadolinium(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Gd/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVCUPCREAIUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Gd+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Gd | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1272-21-5 | |
Record name | Tris(η5-cyclopenta-2,4-dien-1-yl)gadolinium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.679 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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